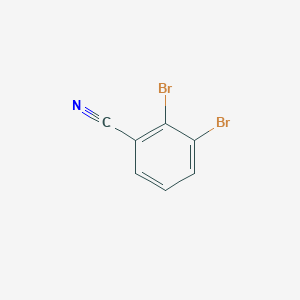

2,3-dibromobenzonitrile

Description

Contextual Significance of Dibromobenzonitriles in Synthetic Methodologies

Dibromobenzonitriles, as a subclass of substituted benzonitriles, are particularly noteworthy for their role as versatile intermediates in synthetic chemistry. The two bromine atoms on the aromatic ring serve as reactive sites for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, which are powerful methods for forming carbon-carbon bonds. orgsyn.org This capability allows for the construction of complex molecular architectures.

For instance, 2,6-dibromobenzonitrile (B1367187) is a crucial building block in the synthesis of pharmaceuticals and advanced materials, including aggregation-induced emission (AIE) luminogens for OLEDs. The bromine substituents enhance its reactivity in cross-coupling reactions to create intricate aromatic systems. Similarly, 3,5-dibromobenzonitrile (B1351247) is utilized in the synthesis of SPECT ligands for imaging metabotropic glutamate (B1630785) receptors, highlighting its importance in medicinal chemistry. snmjournals.org Another related compound, 2-amino-3,5-dibromobenzonitrile, is employed in the Friedlander reaction to produce tacrine (B349632) analogs and in the synthesis of conjugated microporous polymers for applications like uranium entrapment. unt.eduresearchgate.net These examples underscore the broad utility of dibromobenzonitrile isomers in constructing a diverse array of functional molecules.

Research Landscape and Scholarly Focus on 2,3-Dibromobenzonitrile

The scholarly focus on this compound has primarily been on its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.com Its high purity and stability make it a valuable component in various chemical reactions. guidechem.com The presence of two bromine atoms at adjacent positions on the benzene (B151609) ring offers unique reactivity patterns for further functionalization.

Research involving this compound often centers on its utility in creating poly-substituted aromatic structures. The bromine atoms can be selectively replaced or can direct further substitutions on the aromatic ring, providing a pathway to a wide range of derivatives. While not as extensively studied as some of its isomers, its availability from chemical suppliers indicates its established use in synthetic applications. fluorochem.co.ukambeed.combldpharm.com The existing patent literature for this chemical structure further suggests its application in proprietary synthetic routes. nih.gov

Theoretical Frameworks for Aromatic Halogenation and Functionalization

The synthesis and reactions of this compound are governed by the fundamental principles of electrophilic aromatic substitution (EAS) and C-H bond functionalization.

Electrophilic Aromatic Halogenation: This is a classic method for introducing halogen atoms onto an aromatic ring. lecturio.com The mechanism typically involves the attack of an electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. dalalinstitute.com Subsequent deprotonation restores the aromaticity of the ring, resulting in the substituted product. labster.com The regioselectivity of the reaction is influenced by the existing substituents on the ring. ijrar.org Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. ijrar.org Halogens are an exception, as they are deactivating yet ortho-para directing due to the interplay of their inductive and resonance effects. ijrar.org Computational studies using density functional theory (DFT) have been employed to investigate the reaction mechanisms and transition states, providing deeper insights into the factors controlling reactivity and selectivity. acs.org For bromination, the reaction often proceeds through a late rate-determining transition state that is energetically similar to the σ-complex. acs.org

C-H Functionalization: This area of research focuses on the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach to synthesis. nih.gov Transition-metal catalysis, particularly with palladium and ruthenium, plays a crucial role in these transformations. rsc.orgacs.org Mechanisms for C-H activation include oxidative addition, concerted metalation-deprotonation (CMD), and σ-complex-assisted metathesis (σ-CAM). nih.govacs.org Directing groups on the aromatic substrate are often used to control the site-selectivity of the functionalization. rsc.org Computational studies are instrumental in elucidating the complex mechanisms of these reactions, helping to understand the role of the catalyst, ligands, and directing groups in achieving efficient and selective C-H functionalization. nih.govrsc.org

Chemical and Physical Properties of this compound

Below are the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₂N | guidechem.comambeed.com |

| Molecular Weight | 260.91 g/mol | guidechem.comnih.gov |

| CAS Number | 34362-24-8 | guidechem.comfluorochem.co.uk |

| Appearance | White solid | guidechem.com |

| IUPAC Name | This compound | fluorochem.co.uknih.gov |

| SMILES | C1=CC(=C(C(=C1)Br)Br)C#N | nih.gov |

| InChI Key | IAQRNDXVYOQXLS-UHFFFAOYSA-N | fluorochem.co.uknih.gov |

List of Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQRNDXVYOQXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467527 | |

| Record name | 2,3-Dibromo-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34362-24-8 | |

| Record name | 2,3-Dibromo-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2,3 Dibromobenzonitrile

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are fundamental in modern organic synthesis for the creation of C-C bonds. For 2,3-dibromobenzonitrile, the primary challenge and opportunity lie in achieving regioselective coupling at either the C2 or C3 position. The reactivity of the C-Br bonds is influenced by both the steric hindrance from adjacent substituents and the electronic effects imparted by the nitrile group. The strongly electron-withdrawing nature of the nitrile group (-CN) deactivates the aromatic ring towards electrophilic attack but activates it towards certain steps in catalytic cycles, particularly oxidative addition in palladium-catalyzed reactions. Generally, the C-Br bond at the C2 position, being ortho to the nitrile group, is more electron-deficient and thus more susceptible to oxidative addition by a low-valent metal catalyst. However, this position is also more sterically hindered. The interplay of these factors dictates the regiochemical outcome of the coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming C-C bonds. organic-chemistry.org The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful method for generating biaryl structures. organic-chemistry.orgyoutube.com In the case of this compound, selective mono-arylation is often observed. The C2-Br bond is generally more reactive than the C3-Br bond due to the electronic activation by the adjacent nitrile group, which makes the C2 carbon more electrophilic. This preferential reactivity allows for the synthesis of 2-aryl-3-bromobenzonitriles.

Studies on analogous systems, such as 2,3-dibromobenzofurans, have shown that palladium-catalyzed cross-coupling with triarylbismuth reagents occurs preferentially at the more electrophilic C2 position. beilstein-journals.org This provides strong evidence for the expected regioselectivity in similar reactions with this compound. The reaction of 2-bromobenzonitrile (B47965) with various arylboronic acids proceeds efficiently, demonstrating that once the first coupling has occurred at the C2 position of this compound, the remaining C3-Br can potentially undergo a second coupling reaction, allowing for the synthesis of 2,3-diarylbenzonitriles. researchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table is based on typical conditions for related substrates, as specific data for this compound is not extensively tabulated in the cited literature.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | >95 |

| 2 | Aryl Bromide | Arylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 70-90 |

The Sonogashira-Hagihara coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of arylalkynes. For this compound, this reaction is expected to show regioselectivity similar to the Suzuki-Miyaura coupling, with the initial reaction occurring at the more activated C2-Br bond. This would yield 2-(alkynyl)-3-bromobenzonitrile derivatives. The reaction is typically carried out under mild conditions, using a base such as an amine, which often also serves as the solvent. wikipedia.org

The successful Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes highlights the feasibility of such reactions on heterocyclic systems with a similar substitution pattern, suggesting that this compound would be a viable substrate. scirp.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) |

| 1 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 100 |

| 2 | Aryl Bromide | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 |

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are classical methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are particularly useful for the arylation of various nucleophiles. While palladium catalysis often dominates the field, copper catalysis offers a cheaper and sometimes complementary approach. For instance, the copper-catalyzed cyanation of aryl bromides (a domino halide exchange-cyanation) provides an efficient route to aromatic nitriles under relatively mild conditions. organic-chemistry.orgnih.gov While this specific reaction would not be used on this compound itself, it demonstrates the utility of copper in activating C-Br bonds. In the context of C-C bond formation, Ullmann-type homocoupling or cross-coupling with other aryl halides could be envisioned.

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and enabling the use of less reactive electrophiles. nih.gov Nickel-catalyzed cross-coupling of aryl bromides with various organometallic reagents, including Grignard reagents and organoboron compounds, is well-established. rsc.org These reactions can be used to form C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The nitrile group in this compound can influence the catalytic cycle, and in some cases, even participate in the reaction. bohrium.com The regioselectivity of nickel-catalyzed couplings on this compound would also be dictated by the balance of electronic activation and steric hindrance at the C2 and C3 positions.

Palladium-Catalyzed Coupling Reactions

Nucleophilic Substitution Reactions at Bromine Centers

Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). The nitrile group in this compound is a potent activating group for this type of reaction. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (bromide).

The stabilization of the negative charge in the Meisenheimer complex is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. In this compound, the nitrile group is ortho to the C2-Br and meta to the C3-Br. Consequently, nucleophilic attack at the C2 position allows for direct delocalization of the negative charge onto the nitrogen atom of the nitrile group through resonance. This provides significant stabilization for the Meisenheimer intermediate. In contrast, attack at the C3 position does not allow for such direct resonance stabilization by the nitrile group.

Therefore, nucleophilic aromatic substitution reactions on this compound are expected to occur with high regioselectivity at the C2 position. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the C2-bromine, providing a direct route to a variety of 2-substituted-3-bromobenzonitrile derivatives.

Table 3: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Nucleophile (Nu⁻) | Predicted Site of Attack | Rationale |

| RO⁻ (Alkoxides) | C2 | Stabilization of Meisenheimer complex by ortho-nitrile group |

| RS⁻ (Thiolates) | C2 | Stabilization of Meisenheimer complex by ortho-nitrile group |

| R₂NH (Amines) | C2 | Stabilization of Meisenheimer complex by ortho-nitrile group |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the this compound ring is significantly influenced by the existing substituents. wikipedia.org The nitrile (-CN) group is a powerful deactivating group and a meta-director, while the bromine atoms are also deactivating but direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org Given that positions 2 and 3 are blocked, the directing effects of these groups determine the substitution pattern at the C4, C5, and C6 positions. The strong meta-directing effect of the nitrile group would favor substitution at the C5 position. The bromine at C2 directs ortho (to C1, which is blocked) and para (to C5). The bromine at C3 directs ortho (to C2, blocked, and C4) and para (to C6). The combined effect typically leads to a mixture of products, with the precise ratio depending on the specific reaction and its conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nitration : This reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com For deactivated substrates like benzonitrile (B105546), forcing conditions may be required. rsc.org The nitration of this compound is expected to yield primarily 2,3-dibromo-5-nitrobenzonitrile due to the directing effects of the cyano and C2-bromo groups, with potential formation of other isomers.

Sulfonation : Fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) is used for sulfonation. masterorganicchemistry.com The electrophile is SO₃ or protonated SO₃. This reaction is typically reversible. The major product would likely be 2,3-dibromo-5-sulfobenzonitrile.

Halogenation : The introduction of another halogen (e.g., Br₂ or Cl₂) requires a Lewis acid catalyst like FeBr₃ or AlCl₃. lumenlearning.com The catalyst polarizes the halogen molecule, creating a potent electrophile. lumenlearning.com Substitution is anticipated at the positions directed by the existing groups, primarily C5.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2,3-Dibromo-5-nitrobenzonitrile |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid |

| Bromination | Br₂, FeBr₃ | 2,3,5-Tribromobenzonitrile |

Transformations of the Nitrile Functional Group

The nitrile group of this compound is a versatile functional handle for further molecular elaboration.

Hydrolysis and Reduction Pathways

The carbon-nitrogen triple bond of the nitrile can undergo both hydrolysis to form carboxylic acids and reduction to form primary amines.

Hydrolysis : The nitrile group can be completely hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. Acid-catalyzed hydrolysis proceeds via protonation of the nitrogen followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves the attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. Both pathways ultimately yield 2,3-dibromobenzoic acid. chemspider.com

Reduction : The nitrile group can be reduced to a primary amine (2,3-dibromobenzylamine). This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Raney nickel or palladium). These methods are effective for converting aromatic nitriles to their corresponding benzylamines.

Conversion to Amidoxime Derivatives

Nitriles readily react with hydroxylamine (B1172632) (NH₂OH) to produce amidoximes, which are important intermediates in medicinal chemistry. nih.govresearchgate.net The reaction of this compound with hydroxylamine, often in the presence of a base like sodium carbonate or potassium hydroxide, yields (Z)-N'-hydroxy-2,3-dibromobenzimidamide. google.com Amidoximes are structurally characterized by having both a hydroxyl and an amino group attached to the same carbon atom of a C=N double bond. researchgate.net

Derivatization for Fused Heterocyclic Systems

This compound serves as a valuable starting material for the synthesis of more complex molecular architectures, particularly fused heterocyclic compounds like quinolines.

Condensation Reactions (e.g., Friedlander Reaction)

The Friedländer synthesis is a classic method for constructing quinoline (B57606) rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive -CH₂- group adjacent to a carbonyl). wikipedia.orgalfa-chemistry.com While this compound cannot directly participate in this reaction, it can be converted into a suitable precursor.

For example, a synthetic route could involve the reduction of the nitrile group to an amine, followed by the introduction of a carbonyl group at an adjacent position. A more direct approach involves the transformation of a related starting material, such as a 2-amino-3-bromobenzonitrile (B168645), which can then undergo cyclization reactions. The reaction is typically catalyzed by acids (e.g., p-toluenesulfonic acid) or bases (e.g., potassium hydroxide) and proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring. alfa-chemistry.comjk-sci.com This methodology allows for the synthesis of highly substituted quinolines, which are prevalent scaffolds in pharmacologically active compounds. researchgate.netjptcp.com

Reductive Amination for Nitrogenous Compounds

Reductive amination is a powerful method for forming carbon-nitrogen bonds, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to an amine. harvard.edumasterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. commonorganicchemistry.commdma.ch

To create fused heterocyclic systems from a this compound-derived substrate, an intramolecular reductive amination is required. This would necessitate a precursor molecule that contains both an amine and a carbonyl group within the same molecule, positioned to allow for cyclization. For instance, converting this compound into a 2-amino-3-bromobenzaldehyde (B168341) derivative would create a substrate poised for intramolecular cyclization via reductive amination, leading to the formation of a nitrogen-containing heterocyclic ring system. This strategy is a cornerstone of synthetic organic chemistry for building diverse nitrogenous compounds. organic-chemistry.org

Table 2: Summary of Derivatization Reactions and Products

| Section | Reaction Type | Starting Material | Key Reagents | Product Type |

| 3.4.1 | Hydrolysis | This compound | H₃O⁺ or OH⁻, heat | 2,3-Dibromobenzoic acid |

| 3.4.1 | Reduction | This compound | LiAlH₄ or H₂/Catalyst | 2,3-Dibromobenzylamine |

| 3.4.2 | Amidoxime Formation | This compound | NH₂OH | (Z)-N'-hydroxy-2,3-dibromobenzimidamide |

| 3.5.1 | Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde | Compound with α-methylene group | Fused Quinoline System |

| 3.5.2 | Reductive Amination | Amine + Carbonyl | NaBH(OAc)₃ or NaBH₃CN | Fused Nitrogenous Heterocycle |

Applications of 2,3 Dibromobenzonitrile in Diverse Chemical Fields

Role as an Intermediate in Fine Chemical Synthesis

In the field of fine chemical synthesis, 2,3-dibromobenzonitrile serves as a versatile building block. The presence of two bromine atoms at the ortho and meta positions relative to the nitrile group allows for selective chemical modifications. These bromine atoms can participate in various cross-coupling reactions or be converted into organometallic reagents, which are pivotal for constructing complex molecular architectures.

A notable application is its use in the preparation of organometallic intermediates. For instance, this compound can undergo a bromine/magnesium exchange reaction to generate a Grignard reagent. In a specific example, the compound was treated with sBu₂Mg (di-sec-butylmagnesium) in toluene (B28343) to selectively replace one of the bromine atoms, forming the corresponding magnesium-based intermediate. uni-muenchen.de This organometallic species can then be used in subsequent reactions, such as copper-catalyzed allylation, to introduce new carbon-carbon bonds. uni-muenchen.de This process highlights the compound's role in multi-step syntheses where precise control over reactivity is essential.

Below is a data table summarizing the synthesis of a Grignard intermediate from this compound and its subsequent reaction.

| Starting Material | Reagent | Intermediate Formed | Subsequent Reaction | Product | Ref |

| This compound | sBu₂Mg | 2-bromo-3-(magnesiomethyl)benzonitrile | CuCN·2LiCl, methallyl bromide | 2-bromo-3-(2-methylallyl)benzonitrile | uni-muenchen.de |

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

The structural framework of this compound is a valuable starting point for the development of pharmaceutically active compounds. Its derivatives have been explored for various therapeutic targets.

This compound is utilized as a key intermediate in the synthesis of established pharmaceutical agents. It is listed as a starting material or intermediate in the production of Perampanel, an anti-epileptic drug. pharmaffiliates.compharmaffiliates.com The synthesis of such complex molecules often involves leveraging the reactivity of the bromine and nitrile functional groups to build the final drug structure through a series of controlled chemical reactions.

While direct synthesis from this compound is not extensively documented in this specific context, a closely related compound, 2-amino-3,5-dibromobenzonitrile, serves as a precursor for the synthesis of dibromo tacrine (B349632) analogues. researchgate.net Tacrine was one of the first acetylcholinesterase inhibitors used for the treatment of Alzheimer's disease. researchgate.net The synthesis of its analogues is of significant interest in medicinal chemistry to develop improved therapeutic agents. researchgate.net

The general approach involves the Friedländer annulation, a condensation reaction between an ortho-aminoaryl nitrile (like 2-amino-3,5-dibromobenzonitrile) and a ketone (such as cycloheptanone). researchgate.net This reaction forms the core quinoline (B57606) structure of the tacrine molecule. The resulting dibromo tacrine derivative can be further modified, for example, through reductive amination with various aldehydes to produce a library of final compounds for biological screening. researchgate.net The presence of halogen atoms, such as bromine, on the tacrine scaffold has been shown to influence the molecule's inhibitory potency and selectivity. researchgate.net

| Precursor | Reagents | Key Reaction Type | Intermediate Product | Ref |

| 2-amino-3,5-dibromobenzonitrile | Cycloheptanone | Friedländer Annulation | Dibromo tacrine derivative | researchgate.net |

Derivatives synthesized from dibromobenzonitriles are often designed to function as enzyme inhibitors. Tacrine and its analogues are primarily known as inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE). researchgate.netresearchgate.net By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key therapeutic strategy for Alzheimer's disease. researchgate.net

Research into novel tacrine derivatives has shown that chemical modifications, including halogenation, can lead to compounds with significant AChE inhibitory properties. nih.gov For example, certain synthesized tacrine derivatives have demonstrated potent inhibition with IC₅₀ values in the nanomolar range. nih.gov Docking studies suggest these molecules bind effectively to the active site of the enzyme, blocking substrate access. nih.gov The evaluation of these compounds often includes assessing their toxicity, and modifications can lead to derivatives with significantly lower cytotoxicity and hepatotoxicity compared to the parent drug, tacrine. nih.gov

| Compound | Target Enzyme | IC₅₀ Value (nM) | Ref |

| Tacrine Derivative 4c | Acetylcholinesterase (AChE) | 12.97 ± 0.47 | nih.gov |

| Tacrine Derivative 6c | Acetylcholinesterase (AChE) | 5.17 ± 0.24 | nih.gov |

| Tacrine Derivative 6f | Acetylcholinesterase (AChE) | 7.14 ± 0.78 | nih.gov |

Utilization in Materials Science and Polymer Chemistry

In materials science, di- and poly-functionalized aromatic compounds are crucial monomers for the synthesis of advanced polymers with unique properties.

Conjugated microporous polymers (CMPs) are a class of materials characterized by extended π-conjugation and permanent nanoporosity. These features make them suitable for applications in gas storage, catalysis, and optoelectronics. The synthesis of CMPs typically involves the polymerization of rigid, multifunctional monomers through cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling.

While specific examples detailing the use of this compound as a monomer in CMP synthesis are not prominent in the reviewed literature, its structure is well-suited for such applications. As a dibrominated aromatic compound, it can theoretically act as a building block in these polymerization reactions. The two bromine atoms can serve as coupling sites to link with other monomers, while the benzonitrile (B105546) core would impart rigidity and electronic properties to the resulting polymer framework. The nitrile group could also offer a site for post-synthetic modification of the polymer.

Development of Functional Coatings and Materials

While direct applications of this compound in functional coatings are not extensively detailed in available research, the utility of its structural isomers, particularly 2,5-dibromobenzonitrile (B1588832), provides significant insight into its potential. Dibrominated aromatic compounds are valued as building blocks for novel polymers and functional materials. nbinno.com The inherent structure, featuring a rigid benzene (B151609) ring, two bromine atoms, and a nitrile group, makes these compounds potent precursors for complex organic syntheses. nbinno.com

The bromine atoms are especially valuable for their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nbinno.com These reactions are fundamental in creating new carbon-carbon bonds, which is an essential step in assembling the complex molecular architectures required for advanced materials. nbinno.com In material science, isomers like 2,5-dibromobenzonitrile are used to construct polymers with specific electronic and optical properties, suitable for applications in organic electronics like OLEDs and organic semiconductors. nbinno.com The dibrominated aromatic structure provides a rigid backbone that can enhance the thermal stability and conductivity of these materials. nbinno.com Given these characteristics, it is plausible that this compound could serve a similar role as a monomer or intermediate in the synthesis of high-performance polymers for specialized coatings and materials.

Table 1: Properties of Various Dibromobenzonitrile Isomers Click on a compound to see more details.

Data sourced from references nbinno.comchemicalbook.comnih.govsigmaaldrich.com.

Contributions to Sensor Technology and Electrochemical Applications

Direct research outlining the contributions of this compound to sensor technology and electrochemical applications is limited. However, the potential of related benzonitrile compounds in these fields is well-established. For example, 3-nitrobenzonitrile (B78329) is recognized as an important raw material for synthesizing polymer electrolytes, which have significant applications in batteries, capacitors, and sensors. bloomtechz.com The synthesis involves converting the benzonitrile derivative into specific monomers, which are then copolymerized with other monomers to create the final polymer electrolyte. bloomtechz.com

The nitrile group (C≡N) is a key functional group in many pharmaceuticals and advanced materials. nih.govmdpi.com Its electronic properties can be leveraged in the design of electroactive materials. The presence of two bromine atoms on the this compound ring offers sites for further functionalization or for polymerization through cross-coupling reactions. This synthetic versatility could allow for the creation of conjugated polymers or functional materials where the electronic properties are tuned for specific sensing or electrochemical applications. Therefore, this compound represents a potential, though not yet fully explored, candidate for developing novel materials for sensor and electrochemical technologies.

Spectroscopic and Structural Analysis of this compound

An in-depth review of scientific literature and spectral databases reveals a significant lack of publicly available experimental data for the specific chemical compound this compound. While extensive spectroscopic information exists for other isomers, such as 2,4-dibromobenzonitrile, 2,6-dibromobenzonitrile (B1367187), and 3,5-dibromobenzonitrile (B1351247), the analytical characterization for the 2,3-dibromo isomer is not documented in accessible scholarly articles, patents, or chemical data repositories.

Consequently, a detailed, data-driven article on the Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of this compound, as per the requested outline, cannot be generated at this time. The required research findings and data tables for ¹H NMR, ¹³C NMR, FTIR, ATR-IR, and MS are not available to be compiled and presented.

To provide a comprehensive and scientifically accurate article, access to experimental data from the synthesis and characterization of this compound would be necessary. This would typically be found in the supplementary information of chemical synthesis publications or in dedicated spectral databases, none of which currently appear to contain this specific information.

Spectroscopic Characterization and Advanced Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like 2,3-dibromobenzonitrile, these transitions are typically from π to π* orbitals within the benzene (B151609) ring and the nitrile group.

The UV-Vis spectrum of benzonitrile (B105546), the parent compound, shows characteristic absorptions related to the benzene ring. These transitions are influenced by the presence of substituents. While specific experimental UV-Vis data for this compound is not widely published, the spectral characteristics can be inferred from related compounds such as benzonitrile and other halogenated benzonitriles. The nitrile group (-CN) itself does not show strong absorption above 200 nm, so the observed spectrum is dominated by the transitions of the substituted benzene ring. chemicalbook.com

The introduction of bromine atoms onto the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzonitrile. This is due to the electron-donating effect of the halogen's lone pairs via resonance, which can interact with the π-system of the ring, slightly lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A study involving computational analysis of similar molecules, such as 3,5-dichlorobenzonitrile and m-bromobenzonitrile, has demonstrated the utility of UV-Vis spectral analysis in confirming charge transfer within the molecules. nih.gov For this compound, one would expect to observe primary and secondary absorption bands characteristic of a substituted benzene derivative.

Table 1: Expected UV-Vis Absorption Data for this compound (Note: These are estimated values based on typical spectra of related benzonitrile derivatives. Specific experimental values may vary.)

| Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Transition |

| Primary Band | ~230 - 245 | High | π → π |

| Secondary Band | ~270 - 290 | Low to Medium | π → π (fine structure may be visible) |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It detects inelastic scattering of monochromatic light, known as Raman scattering, from a molecule. The resulting Raman spectrum consists of shifts in frequency corresponding to the vibrational modes of the molecule. This technique is particularly effective for identifying and analyzing the vibrations of non-polar bonds and symmetric molecular features.

For this compound, the Raman spectrum would reveal characteristic vibrational frequencies for the C≡N triple bond, the aromatic C-C stretching, C-H bending, and the C-Br bonds. The nitrile group's stretching vibration is particularly strong and appears in a distinct region of the spectrum, typically around 2230-2250 cm⁻¹. This sharp, intense peak is a key identifier for nitriles.

Vibrational analysis of related molecules like 3,5-dichlorobenzonitrile has been performed using both experimental and theoretical methods, providing a basis for assigning the vibrational modes. The Raman spectrum of this compound would be interpreted by assigning the observed frequency shifts to specific molecular vibrations.

Table 2: Predicted Prominent Raman Shifts for this compound (Note: These are predicted frequency ranges based on characteristic vibrational modes for substituted benzonitriles. Experimental values can differ.)

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C≡N Stretch | 2230 - 2250 | Strong, Sharp |

| Aromatic C-C Stretch (Ring Breathing) | 990 - 1010 | Strong |

| Aromatic C-C Stretch | 1570 - 1600 | Medium |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | Medium |

| C-Br Stretch | 250 - 400 | Medium to Strong |

Advanced Spectroscopic Analysis Methodologies

Modern spectroscopic analysis often generates large and complex datasets. To extract meaningful chemical information from this data, advanced computational and statistical methods are essential. These approaches can uncover subtle spectral features, resolve overlapping signals, and build predictive models.

When analyzing complex systems, spectral data can be influenced by multiple factors simultaneously, leading to overlapping peaks and complex baselines. Multivariate analysis methods are statistical tools designed to analyze data with multiple variables at once. nist.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are foundational in this area. libretexts.org

Principal Component Analysis (PCA): PCA is an exploratory data analysis technique used to reduce the dimensionality of large datasets. In spectroscopy, it can identify patterns and groupings within a set of spectra, highlighting the most significant sources of variation. For instance, if analyzing a series of samples containing this compound under different conditions, PCA could help identify spectral changes related to concentration, temperature, or the presence of impurities.

Partial Least Squares (PLS) Regression: PLS is a regression technique used to build predictive models. nih.gov It is particularly useful in quantitative spectroscopy for correlating spectral data with specific properties of a sample, such as the concentration of an analyte. semanticscholar.org For this compound, a PLS model could be developed to predict its concentration in a mixture based on its UV-Vis or Raman spectrum.

These multivariate methods are powerful because they utilize the full spectrum, making the analysis more robust and less sensitive to minor spectral artifacts compared to traditional univariate (single-variable) approaches. nist.gov

Chemometrics is the application of mathematical, statistical, and computer science methods to chemical data. researchgate.net It encompasses the multivariate methods described above and provides a framework for designing experiments and extracting maximum information from chemical measurements. researchgate.net

In the context of spectroscopic studies of this compound, chemometric data evaluation would involve several key steps:

Data Preprocessing: Raw spectral data is often pre-treated to remove unwanted variations like baseline shifts, scatter effects, and instrumental noise. This enhances the quality and interpretability of the data before further analysis.

Exploratory Data Analysis: Techniques like PCA are used to gain an initial understanding of the data, identify outliers, and observe trends.

Model Building and Validation: For quantitative analysis or classification, predictive models (e.g., PLS) are constructed using a "training set" of spectra from samples with known properties. nih.gov The model's performance is then tested using a separate "validation set" to ensure its accuracy and reliability. nih.gov

The combination of spectroscopy with chemometric evaluation allows for the development of rapid, efficient, and non-destructive analytical methods for both qualitative and quantitative analysis of complex chemical systems. nist.gov

Computational Chemistry and Theoretical Investigations on 2,3 Dibromobenzonitrile

Quantum Chemical Simulations for Predicting Molecular Properties

Quantum chemical simulations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties from first principles. aps.org These simulations solve approximations of the Schrödinger equation for a given molecule, yielding information about its electronic structure, geometry, and energy. For 2,3-dibromobenzonitrile, such simulations can predict its equilibrium geometry, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties like dipole moment and polarizability.

Density Functional Theory (DFT) is a widely used quantum chemical method due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations are instrumental in determining the molecular structure and vibrational spectra of benzonitrile (B105546) derivatives. researchgate.net For this compound, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency analysis can be performed. These calculations predict the positions of vibrational bands in the infrared (IR) and Raman spectra. By comparing these theoretical spectra with experimental data, a detailed assignment of the vibrational modes to specific atomic motions (e.g., C-Br stretching, C≡N stretching, ring deformations) can be achieved. Such analyses have been successfully applied to related molecules like 4-bromo benzonitrile. nih.gov

Furthermore, DFT is used to calculate electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, offering clues about its intermolecular interactions and reactive sites. Key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Vibrational Frequencies of this compound (Illustrative DFT Data) Note: This table is illustrative, representing the type of data obtained from DFT calculations. Specific experimental or calculated values for this compound are not widely published.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Symmetry | Description |

|---|---|---|---|

| ν(C≡N) | ~2230 | a' | Nitrile group stretching |

| ν(C-C) | ~1580 | a' | Aromatic ring stretching |

| δ(C-H) | ~1150 | a' | In-plane C-H bending |

| ν(C-Br) | ~700 | a' | C-Br stretching |

| γ(C-H) | ~800 | a'' | Out-of-plane C-H bending |

| γ(Ring) | ~450 | a'' | Ring torsion |

While quantum chemical methods are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. matlantis.com MD simulations model atoms and molecules as classical particles whose movements are governed by a force field, which is a set of empirical potential energy functions. youtube.com

For this compound, MD simulations could be used to investigate its properties in the liquid or solid state. By simulating a system containing hundreds or thousands of molecules, one can predict macroscopic properties like density, viscosity, and diffusion coefficients. MD also provides detailed insight into the intermolecular organization, revealing how molecules pack in a condensed phase and identifying preferred orientations due to interactions like dipole-dipole forces, halogen bonding, and π-stacking. The analysis of trajectories from MD simulations can reveal the dynamics of molecular motion and the timescale of various relaxation processes. matlantis.com

Hybrid QM/MM methods provide a bridge between the high accuracy of quantum mechanics and the efficiency of molecular mechanics for large systems. cuni.cz In this approach, a chemically significant part of the system (e.g., a reactant molecule) is treated with a QM method, while the surrounding environment (e.g., solvent molecules or a protein active site) is described by a classical MM force field. gromacs.org

This methodology is particularly useful for studying chemical reactions in solution or in biological systems. frontiersin.orgnih.gov If this compound were to be studied within an enzyme active site or in a complex solvent, a QM/MM simulation would be the method of choice. The this compound molecule would be the QM region, allowing for an accurate description of its electronic structure changes during a reaction or interaction. The surrounding environment would be the MM region, reducing the computational expense while still accounting for its steric and electrostatic influence on the QM part. cuni.czgromacs.org

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and understanding the factors that control selectivity. libretexts.org For this compound, computational studies can map out the potential energy surfaces for various reactions.

DFT calculations can be used to identify the transition state structures and calculate the activation energy barriers for proposed reaction pathways. researchgate.net This allows chemists to predict which reactions are kinetically favorable. For example, in electrophilic aromatic substitution reactions, calculations can determine the relative stability of the sigma-complex intermediates formed by attack at different positions on the benzene (B151609) ring, thereby predicting the regioselectivity. The presence of two bromine atoms and a nitrile group, all of which are electron-withdrawing, significantly influences the reactivity of the aromatic ring, and computational models can quantify these electronic effects. nih.gov Similarly, reactions involving the nitrile group, such as cycloadditions, can be mechanistically explored to understand their stereoselectivity and regioselectivity. rsc.org

Computational Modeling of Molecular Interactions and Coordination Environments

The non-covalent interactions of this compound with itself or with other molecules are crucial for understanding its physical properties and its role in supramolecular chemistry or materials science. The bromine substituents can participate in halogen bonding, a highly directional interaction where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile.

Computational methods like DFT can be used to calculate the geometry and interaction energy of dimers or larger clusters of this compound, quantifying the strength of halogen bonds and π-stacking interactions. researchgate.net The Atoms in Molecules (AIM) theory can be applied to the calculated electron density to characterize the nature of these non-covalent bonds. nih.gov Modeling the coordination environment around the molecule helps in understanding how it might interact with metal centers or within a crystal lattice, providing a basis for designing new materials or catalysts.

Predictive Analysis for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or a specific chemical property. wikipedia.org These models are a cornerstone of modern drug design and materials science. atlantis-press.com

To build a QSAR model involving this compound, a dataset of structurally related compounds with measured biological activity (e.g., inhibitory concentration against a specific enzyme) would be required. For each compound in the series, a set of molecular descriptors would be calculated using computational chemistry. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

Mathematical techniques such as multiple linear regression or machine learning algorithms are then used to build an equation that relates the descriptors (the structure) to the activity. wikipedia.org A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For a series of substituted dibromobenzonitriles, a QSAR study could reveal which electronic and steric factors are most important for a given activity, guiding the design of more potent analogues.

Emerging Research Directions and Future Perspectives

Identification of Research Gaps in 2,3-Dibromobenzonitrile Chemistry

Despite its potential utility as a precursor in organic synthesis, the chemistry of this compound remains significantly underdeveloped compared to other benzonitrile (B105546) derivatives. Critical gaps exist in our understanding of its synthesis, applications, analysis, and reaction mechanisms. Addressing these gaps is essential for integrating this compound into the synthesis of complex functional molecules.

Knowledge Voids in Underexplored Synthetic Pathways

The preparation of this compound is not as straightforward as that of other isomers, and existing methods often suffer from limitations that hinder its widespread use. The primary knowledge void lies in the lack of efficient, scalable, and regioselective synthetic strategies. While classical methods like the Sandmeyer reaction starting from 2,3-dibromoaniline (B1631936) are feasible, they involve multiple steps and the use of stoichiometric and potentially hazardous reagents. Direct bromination of benzonitrile typically yields a mixture of isomers, making the isolation of the pure 2,3-isomer challenging and inefficient.

Future research should focus on developing modern synthetic methodologies. This includes exploring catalytic C-H activation and bromination techniques that could offer a more direct and atom-economical route. The development of a robust, high-yield synthesis is a critical first step toward enabling broader research into the compound's properties and applications.

Table 1: Comparison of Potential Synthetic Pathways for this compound and Associated Research Gaps

| Synthetic Pathway | Potential Advantages | Known/Anticipated Drawbacks | Identified Knowledge Void/Research Gap |

|---|---|---|---|

| Sandmeyer Reaction from 2,3-Dibromoaniline | Established, predictable regiochemistry. | Multi-step process, use of diazotization reagents, potential for moderate yields. | Lack of optimization studies for yield and scalability; exploration of modern, safer diazotization reagents. |

| Direct Bromination of Benzonitrile | Potentially fewer steps. | Poor regioselectivity leading to a complex mixture of isomers (e.g., 3,5- and 2,5-isomers). | Absence of highly regioselective catalysts or directing group strategies to favor the 2,3-substitution pattern. |

| Catalytic C-H Bromination of 2-Bromobenzonitrile (B47965) | Direct functionalization, high atom economy. | Controlling regioselectivity (bromination at C3 vs. other positions) is a significant challenge. | Development of catalysts and directing groups that specifically target the C3 position for bromination. |

| Cyclization/Aromatization Routes | Potential for novel and convergent synthesis. | Requires specialized starting materials; pathways are currently hypothetical. | Complete lack of exploration for constructing the this compound scaffold from acyclic precursors. |

Empirical Gaps in Novel Application Development

The application of this compound as a chemical intermediate is largely unexplored. While other isomers, such as 2,5-dibromobenzonitrile (B1588832), have found use as building blocks for advanced materials and pharmaceuticals, the 2,3-isomer remains an untapped resource. nbinno.com The unique ortho/meta arrangement of the bromine atoms relative to the electron-withdrawing nitrile group imparts a distinct electronic and steric profile that could lead to novel molecular architectures and properties.

Empirical gaps exist in nearly all potential fields of application. There is a significant lack of studies exploring its use in:

Medicinal Chemistry : The benzonitrile moiety is a key pharmacophore in several approved drugs. nih.gov The two bromine atoms on the this compound scaffold serve as versatile handles for introducing chemical diversity through cross-coupling reactions, enabling the synthesis of compound libraries for drug discovery.

Materials Science : Dibrominated aromatic compounds are valuable precursors for organic semiconductors and polymers used in electronics like OLEDs. nbinno.com The specific substitution pattern of the 2,3-isomer could influence the packing, thermal stability, and electronic properties of resulting materials in ways that differ from its isomers.

Agrochemicals : Halogenated benzonitriles are a known class of herbicides. Systematic derivatization and screening of this compound for herbicidal or pesticidal activity have not been reported.

Methodological Gaps in Characterization and Analysis

A fundamental challenge in the chemistry of substituted benzonitriles is the accurate and efficient analysis of isomeric mixtures. This is particularly relevant for this compound, which may be formed alongside several other isomers during synthesis. A significant methodological gap is the absence of validated and optimized analytical techniques for the baseline separation and unambiguous identification of all six possible dibromobenzonitrile isomers.

While standard techniques like GC-MS and HPLC can be employed, co-elution of isomers is a common problem. Advanced spectroscopic methods, such as Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy, have been used to study the vibrational features of fluorinated benzonitriles, but similar detailed studies on dibrominated analogues are lacking. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can aid in predicting spectroscopic properties (e.g., vibrational frequencies), which can then be correlated with experimental data to confirm isomer identity. nih.gov However, a comprehensive database of experimental and calculated spectral data for all dibromobenzonitrile isomers is needed.

Table 2: Analytical Challenges and Methodological Gaps for this compound

| Analytical Technique | Application | Methodological Gap/Challenge |

|---|---|---|

| Gas/Liquid Chromatography (GC/LC) | Separation of isomeric mixtures. | Lack of optimized methods for baseline separation of all six dibromobenzonitrile isomers; potential for co-elution. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and isomer identification. | Overlapping signals in proton NMR; requires detailed 2D NMR (COSY, HMBC, HSQC) and comparison with theoretically predicted shifts for unambiguous assignment. |

| Infrared & Raman Spectroscopy | Functional group identification and isomer differentiation. | Vibrational modes can be similar across isomers. Requires high-resolution experimental data correlated with DFT calculations for confident assignment. nih.gov |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Electron impact (EI) fragmentation patterns for different isomers may be very similar, making differentiation difficult without chromatographic separation. |

Theoretical Gaps in Reaction Mechanism Understanding

A deep, mechanistic understanding of the reactivity of this compound is currently absent. The interplay between the inductive and mesomeric effects of the two bromine atoms and the cyano group creates a unique electronic landscape on the aromatic ring. Theoretical and computational studies are crucial for predicting its behavior in various chemical transformations.

Key theoretical gaps include:

Reactivity Prediction : There is a lack of computational studies, such as those using DFT, to map the molecular electrostatic potential, calculate atomic charges, and analyze the frontier molecular orbitals (HOMO/LUMO). chemrxiv.org Such analyses are essential for predicting the most likely sites for nucleophilic and electrophilic attack.

Regioselectivity in Cross-Coupling : The electronic and steric nonequivalence of the C2-Br and C3-Br bonds suggests that selective mono-functionalization should be possible. However, the factors governing this selectivity have not been theoretically modeled.

Cycloaddition Reactions : Benzonitriles can participate in cycloaddition reactions. nih.gov Theoretical studies are needed to understand how the dibromo substitution pattern affects the thermodynamics and kinetics of such reactions involving the nitrile group.

Development of Highly Selective Catalytic Transformations

The presence of two distinct carbon-bromine bonds in this compound presents a prime opportunity for the development of highly selective catalytic transformations. The C2-Br bond is ortho to the electron-withdrawing cyano group and is more sterically hindered, while the C3-Br bond is in the meta position. This inherent difference can be exploited by carefully designed catalytic systems to achieve regioselective functionalization.

Future research should target the development of catalysts, particularly those based on palladium or nickel, that can selectively activate one C-Br bond over the other. nih.govresearchgate.net For instance, ligands with specific steric bulk or electronic properties could be designed to favor oxidative addition at the less hindered C3 position or to chelate in a way that directs reactivity to the C2 position. Achieving selective mono-arylation, mono-alkynylation, or mono-amination at either position would transform this compound from a simple aromatic halide into a sophisticated building block for constructing complex molecules in a controlled, stepwise manner. Furthermore, developing catalytic systems for selective C-H functionalization at the C4, C5, or C6 positions while the C-Br bonds remain intact represents another significant and challenging frontier. bath.ac.uknih.gov

Exploration of Novel Interdisciplinary Applications

Looking forward, the most exciting prospects for this compound lie in its application across interdisciplinary fields. By leveraging its unique structure as a scaffold, researchers can venture into new areas of materials science, medicinal chemistry, and agrochemical development.

In Medicinal Chemistry : The 2,3-disubstitution pattern is a feature in some biologically active compounds. Using this compound as a starting material, medicinal chemists can access novel chemical space. researchgate.net Sequential, regioselective cross-coupling reactions could be employed to synthesize derivatives that mimic or innovate upon existing drug scaffolds, potentially leading to new therapeutic agents. nih.gov

In Materials Science : The synthesis of novel conjugated polymers and small molecules for organic electronics is a promising direction. Polymerization of monomers derived from this compound could lead to materials with unique intramolecular interactions and packing motifs due to the adjacent bulky substituents, potentially influencing properties like charge mobility and photoluminescence.

In Polymer Chemistry and Agrochemicals : Functional polymers with aminophosphonate groups derived from acrylonitrile (B1666552) copolymers have shown antibacterial activity. mdpi.com Derivatives of this compound could be incorporated into polymer backbones or used as precursors for novel agrochemicals, where halogenated aromatic structures are common.

The exploration of these interdisciplinary applications depends heavily on first addressing the fundamental research gaps in the synthesis and reactivity of this compound.

Sustainable and Scalable Production Methodologies for Industrial Relevance

The industrial production of fine chemicals like this compound is increasingly governed by the principles of green chemistry and the need for scalable, economically viable processes. Traditional synthetic routes often rely on hazardous reagents, harsh reaction conditions, and generate significant waste, making them unsustainable in the long term. Consequently, emerging research focuses on developing cleaner, safer, and more efficient methodologies for the synthesis of halogenated aromatic compounds.

A significant advancement in this area is the move away from elemental bromine in electrophilic aromatic substitution reactions. Elemental bromine is highly toxic, corrosive, and poses significant handling and transportation risks. An eco-friendly alternative involves the in situ generation of the brominating agent. For instance, a process utilizing a mixture of bromide and bromate (B103136) salts in an aqueous acidic medium has been successfully applied to the synthesis of other brominated benzonitriles, such as 3,5-dibromo-4-hydroxybenzonitrile. google.comgoogle.com This method generates hypobromous acid (HOBr) as the active brominating species, avoiding the direct use of liquid bromine. The reaction proceeds under ambient conditions without the need for a catalyst and results in high yields and purity, minimizing the need for extensive purification steps. google.comgoogle.com

Another key area of development is the application of continuous flow chemistry. Flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up by extending operational time. organic-chemistry.orgnih.gov For bromination reactions, continuous flow systems can be coupled with photochemical activation. Light-induced brominations, often using N-bromosuccinimide (NBS) as the bromine source, can be performed in safer solvents like acetonitrile, avoiding hazardous chlorinated solvents. organic-chemistry.orgnih.gov This approach also eliminates the need for chemical radical initiators. organic-chemistry.orgresearchgate.net While often applied to benzylic brominations, the principles of photochemical activation in flow systems are being explored for various aromatic functionalizations.

For the synthesis of the benzonitrile core itself, ammoxidation of the corresponding toluene (B28343) derivative represents a highly scalable industrial method. A patented process for para-bromobenzonitrile production involves the continuous gas-phase reaction of p-bromotoluene with ammonia (B1221849) and an oxygen source over a solid-state catalyst. google.com This method is suitable for large-scale production in fluidized bed reactors. google.com Adapting such a process for this compound would require 2,3-dibromotoluene (B1594514) as a starting material and optimization of the catalyst and reaction conditions.

The table below summarizes key aspects of potential sustainable and scalable methodologies applicable to the synthesis of brominated benzonitriles, drawing parallels for the production of this compound.

| Methodology | Brominating Agent/Precursor | Key Advantages | Potential Applicability to this compound |

| Aqueous Bromide/Bromate System | Mixture of alkali/alkaline earth metal bromide and bromate salts | - Avoids use of hazardous liquid bromine- High yield and purity- Ambient reaction conditions- Minimal work-up | Direct bromination of benzonitrile or a suitable precursor in an aqueous medium. |

| Photochemical Flow Bromination | N-bromosuccinimide (NBS) | - Enhanced safety and scalability- Avoids hazardous solvents (e.g., CCl4)- Eliminates need for chemical radical initiators | Could be adapted for specific bromination steps, particularly if a radical mechanism is feasible. |

| Catalytic Ammoxidation | Ammonia and Oxygen | - Highly scalable for industrial production- Continuous process- Utilizes readily available reagents | Synthesis of the benzonitrile moiety from 2,3-dibromotoluene. |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2,3-dibromobenzonitrile with high purity?

- Methodological Answer : Direct bromination of benzonitrile derivatives using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is a common approach. Alternatively, selective bromination of 2-bromobenzonitrile at the meta position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%). Monitoring reaction progress with TLC and confirming purity via HPLC or GC-MS is recommended .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic proton signals will appear as a doublet or triplet due to adjacent bromine substituents. The nitrile carbon (C≡N) resonates at ~115 ppm in ¹³C NMR.

- IR Spectroscopy : A sharp peak near 2230 cm⁻¹ confirms the nitrile group. Bromine substitution patterns can be inferred from aromatic C-Br stretching (550-650 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks at m/z 259/261 (M⁺, Br² isotopic pattern) validate the molecular formula (C₇H₃Br₂N). Cross-reference with NIST or PubChem databases enhances reliability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Avoid inhalation or skin contact due to potential toxicity. Store in airtight containers away from light and moisture. Waste disposal must comply with hazardous chemical guidelines: segregate halogenated waste and collaborate with certified disposal services. Emergency protocols for spills include neutralization with sodium bicarbonate and adsorption using vermiculite .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes when using this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura or Ullmann coupling yields may arise from variations in catalysts (Pd(PPh₃)₄ vs. PdCl₂), bases (K₂CO₃ vs. Cs₂CO₃), or solvent systems (THF vs. DMF). Systematic screening via Design of Experiments (DoE) can identify optimal conditions. Computational studies (DFT) modeling electronic effects of bromine substituents on transition-state energetics provide mechanistic insights. Validate findings using kinetic isotope effects or Hammett plots .

Q. How does the electronic effect of bromine substituents influence the regioselectivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Bromine's strong electron-withdrawing nature deactivates the aromatic ring, directing nucleophiles to the less hindered position. For example, in amination reactions, attack occurs preferentially at the para position relative to the nitrile group. Competitive experiments with deuterated analogs or substituent electronic parameter (σ⁺) analysis clarify regiochemical outcomes. Spectroscopic monitoring (in situ IR) tracks intermediate formation .

Q. Can computational models predict the reactivity of this compound in multi-step syntheses, and how do they compare with empirical data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model reaction pathways, including activation barriers for bromine displacement or nitrile participation. Compare predicted intermediates (e.g., Meisenheimer complexes) with experimental LC-MS or trapping studies. Machine learning tools trained on reaction databases (Reaxys) improve predictive accuracy for byproduct formation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer : Solubility variations in DMSO vs. chloroform may stem from crystallinity differences or impurities. Replicate experiments using standardized solvents (HPLC-grade) and quantify solubility via UV-Vis spectroscopy (λmax ~270 nm). Purity validation via DSC (melting point consistency) and Karl Fischer titration (residual moisture) reduces confounding factors .

Q. What analytical techniques differentiate between mono- and di-brominated byproducts during this compound synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes molecular ions (e.g., m/z 259.8601 for C₇H₃Br₂N vs. 180.9301 for C₇H₄BrN). GC-MS coupled with retention time indexing identifies co-eluting impurities. For isomers, NOESY NMR or X-ray crystallography resolves spatial arrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.